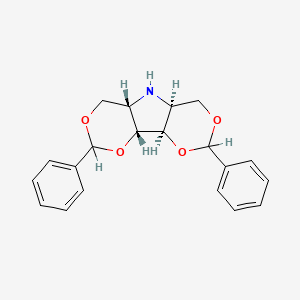

1,3:4,6-二-O-亚苄基-2,5-二脱氧-2,5-亚氨基-L-艾利糖醇(非对映异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a potent biomedicine . It is an exceptional therapeutic agent utilized in the management of selective ailments . Its intricate molecular configuration enables its advantageous use in the realms of pharmaceutical design and advancement .

Molecular Structure Analysis

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is C20 H21 N O4 . The molecular weight is 339.38 .Physical And Chemical Properties Analysis

The compound is a solid and appears as a powder . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The melting point is 144-146°C (lit.) .科学研究应用

Chiral Synthesis and Asymmetric Reduction

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Comprehensive Summary of the Application

The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” is used as a stable blocked sugar for chiral synthesis and asymmetric reduction .

Methods of Application or Experimental Procedures

While the exact methods of application or experimental procedures are not detailed in the source, the compound is typically used in a laboratory setting under controlled conditions. It is likely used as a reagent or catalyst in chemical reactions .

Results or Outcomes

The compound aids in the production of chiral molecules, which are molecules that cannot be superimposed on their mirror images. These molecules are important in many areas of science, including drug development .

Synthesis of Optically Active Glycerol Derivatives

Comprehensive Summary of the Application

The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” is used as a starting component for the synthesis of optically active glycerol derivatives .

Methods of Application or Experimental Procedures

The compound is used as a starting material in the synthesis of these derivatives. The exact methods and parameters of the synthesis process are not detailed in the source .

Results or Outcomes

The synthesis of optically active glycerol derivatives is achieved. These derivatives have a variety of applications in scientific research .

Synthesis of Heterocyclic 2,5-Dimethanol Derivatives

Comprehensive Summary of the Application

The compound “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol” is used as a starting component for the synthesis of heterocyclic 2,5-dimethanol derivatives .

Results or Outcomes

The synthesis of heterocyclic 2,5-dimethanol derivatives is achieved. These derivatives have a variety of applications in scientific research .

Plant Protection Agents

Specific Scientific Field

Comprehensive Summary of the Application

Compounds based on 1,3,4-oxadiazole, which can be synthesized from “1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol”, can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Methods of Application or Experimental Procedures

These compounds are typically applied to plants in a controlled manner to protect them from various pests and diseases .

Results or Outcomes

The use of these compounds can lead to improved plant health and increased crop yields .

属性

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | |

CAS RN |

1246812-42-9 |

Source

|

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)